Cas no 940-62-5 ((2E)-3-(4-chlorophenyl)prop-2-enoic acid)

L'acido (2E)-3-(4-clorofenil)prop-2-enoico è un composto organico appartenente alla classe degli acidi carbossilici insaturi, caratterizzato dalla presenza di un gruppo fenilico clorurato in posizione para. La sua struttura chimica, che include un doppio legame trans (E) nella catena prop-2-enoica, conferisce proprietà elettroniche e steriche distintive, rendendolo utile come intermedio in sintesi organiche, in particolare per reazioni di condensazione o come precursore per derivati farmaceutici e agrochimici. La presenza del cloro aumenta la reattività del sistema aromatico, facilitando ulteriori modifiche strutturali. Grazie alla sua purezza e stabilità, è impiegato in laboratori di ricerca e sviluppo per la produzione di composti biologicamente attivi con potenziale applicazione in farmacologia e scienza dei materiali.
(2E)-3-(4-chlorophenyl)prop-2-enoic acid structure
940-62-5 structure
Product Name:(2E)-3-(4-chlorophenyl)prop-2-enoic acid
Numero CAS:940-62-5
MF:C9H7ClO2
MW:182.60368180275
CID:806400
PubChem ID:637797
Update Time:2025-11-01

(2E)-3-(4-chlorophenyl)prop-2-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • trans-4-Chlorocinnamic Acid
    • 2-Propenoic acid,3-(4-chlorophenyl)-, (2E)-
    • 4-CHLOROCINNAMIC ACID
    • Cinnamic acid, p-chloro-, trans-
    • trans-p-Chlorocinnamic acid
    • 4-Chloro-trans-cinnamic acid
    • p-Chloro-trans-cinnamic acid
    • RARECHEM BK HC T318
    • (2E)-3-(4-Chlorophenyl)-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-(4-chlorophenyl)-, (E)- (ZCI)
    • Cinnamic acid, p-chloro-, (E)- (8CI)
    • (E)-3-(4-Chlorophenyl)-2-propenoic acid
    • (E)-3-(4-Chlorophenyl)acrylic acid
    • (E)-4-Chlorocinnamic acid
    • (E)-p-Chlorocinnamic acid
    • NSC 52172
    • trans-3-(4-Chlorophenyl)-2-propenoic acid
    • 6J7K3LQS3P
    • (2E)-3-(4-Chlorophenyl)-2-propenoic acid
    • NS00079746
    • 3-(4-Chlorophenyl)-2-propenoic acid
    • (2E)-3-(4-chlorophenyl)acrylic acid
    • NSC 2756
    • NSC-52172
    • W-107972
    • EN300-17694
    • MS-9830
    • (E)-3-(4-chlorophenyl)prop-2-enoic acid
    • 940-62-5
    • NS00025265
    • AE-641/01605057
    • CHEBI:61116
    • 3-(4-Chlorophenyl)propenoic acid
    • 3-(4-chlorophenyl)acrylicacid
    • Z56989206
    • NSC1509
    • NSC 1509
    • AC-10322
    • (2E)-3-(4-chlorophenyl)prop-2-enoic acid
    • EINECS 213-373-1
    • (E)-3-(4-Chloro-phenyl)-acrylic acid
    • EINECS 216-564-8
    • HY-Y0729
    • ALBB-011722
    • p-Chlorocinnamic acid
    • (2E)-3-(4-Chlorophenyl)-2-propenoic Acid; NSC 52172;
    • 2-Propenoic acid, 3-(4-chlorophenyl)-, (E)-
    • 3-(p-Chlorophenyl)acrylic acid
    • CHEMBL327951
    • SR-01000597225-1
    • BCP21408
    • 4-Chlorocinnamic acid, 99%
    • STK065389
    • DTXSID001275521
    • 4-Chlorocinnamic Acid, Predominantly Trans
    • InChI=1/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3
    • AB00443734-03
    • NCGC00342159-01
    • Cinnamic acid, p-chloro-, (E)-
    • NSC52172
    • trans-3-(4-chloro-phenyl)-acrylic acid
    • EN300-364934
    • BDBM50486901
    • NSC2756
    • Cinnamic acid, p-chloro-
    • AKOS000119901
    • BBL036957
    • CCRIS 3779
    • IDI1_030035
    • AI3-16650
    • 2-PROPENOIC ACID, 3-(4-CHLOROPHENYL)-, (2E)-
    • F0850-6846
    • 3-(4-chlorophenyl)acrylic acid
    • NSC-1509
    • 2-Propenoic acid, 3-(4-chlorophenyl)-
    • NSC-2756
    • CS-0015730
    • 1615-02-7
    • trans-3-(4-Chlorophenyl)propenoic acid
    • MFCD00004396
    • SR-01000597225
    • HMS1513H03
    • E-3-(4-chlorophenyl)propenoic acid
    • s12285
    • (2E)-3-(4-Chlorophenyl)-2-propenoic acid #
    • Q27130822
    • WLN: QV1U1R DG
    • P-chloro cinnamic acid
    • LS-13584
    • MDL: N/A
    • Inchi: 1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
    • Chiave InChI: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
    • Sorrisi: C(/C1C=CC(Cl)=CC=1)=C\C(=O)O

Proprietà calcolate

  • Massa esatta: 182.01300
  • Massa monoisotopica: 182.0134572g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 181
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.2377 (rough estimate)
  • Punto di fusione: 248-250 °C(lit.)
  • Punto di ebollizione: 260.71°C (rough estimate)
  • Punto di infiammabilità: No data available
  • Indice di rifrazione: 1.5426 (estimate)
  • PSA: 37.30000
  • LogP: 2.43780
  • Pressione di vapore: No data available

(2E)-3-(4-chlorophenyl)prop-2-enoic acid Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S36
  • RTECS:GD8490000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R22
  • Condizioni di conservazione:Sealed in dry,2-8°C

(2E)-3-(4-chlorophenyl)prop-2-enoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C363A-100g
(2E)-3-(4-chlorophenyl)prop-2-enoic acid
940-62-5 98%
100g
¥727.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C363A-25g
(2E)-3-(4-chlorophenyl)prop-2-enoic acid
940-62-5 98%
25g
¥245.0 2022-05-30
Alichem
A019112848-1000g
(E)-3-(4-Chlorophenyl)acrylic acid
940-62-5 95%
1000g
$213.06 2023-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3785-5G
(E)-3-(4-Chlorophenyl)acrylic Acid
940-62-5 >98.0%(GC)(T)
5g
¥100.00 2024-04-15
Ambeed
A189179-5g
(E)-3-(4-Chlorophenyl)acrylic acid
940-62-5 95%
5g
$12.0 2025-04-15
Ambeed
A189179-10g
(E)-3-(4-Chlorophenyl)acrylic acid
940-62-5 95%
10g
$15.0 2025-04-15
Ambeed
A189179-25g
(E)-3-(4-Chlorophenyl)acrylic acid
940-62-5 95%
25g
$19.0 2025-04-15
Ambeed
A189179-100g
(E)-3-(4-Chlorophenyl)acrylic acid
940-62-5 95%
100g
$49.0 2025-04-15
Ambeed
A189179-500g
(E)-3-(4-Chlorophenyl)acrylic acid
940-62-5 95%
500g
$222.0 2025-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C859380-25g
4-chlorocinnamic acid
940-62-5 98%
25g
¥286.00 2022-09-29

(2E)-3-(4-chlorophenyl)prop-2-enoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Riferimento
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Water ;  5 min
Riferimento
A green chemical synthesis of coumarin-3-carboxylic and cinnamic acids using crop-derived products and waste waters as solvents
Fiorito, Serena; Taddeo, Vito Alessandro; Genovese, Salvatore; Epifano, Francesco, Tetrahedron Letters, 2016, 57(43), 4795-4798

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
Riferimento
Process for preparation of cinnamic acid and derivatives thereof
, China, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Toluene ,  Perfluorodecalin ;  8 h, 80 °C
Riferimento
Ytterbium perfluorooctanesulfonate-catalyzed Knoevenagel condensation in a fluorous biphasic system
Yi, Wen-Bin; Yin, Ya-Qing; Cai, Chun, Organic Preparations and Procedures International, 2006, 39(1), 71-75

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Riferimento
Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands
Tan, Liang; Zhou, Qingtong ; Yan, Wenzhong; Sun, Jian; Kozikowski, Alan P.; et al, Journal of Medicinal Chemistry, 2020, 63(9), 4579-4602

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Palladium ,  Hydroxyethyl cellulose Solvents: Water ;  6 h, 90 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min
Riferimento
Preparation of hydroxyethyl cellulose supported palladium complex and its catalytic performance for Heck reaction
Cai, Yonghong; Xu, Ying; Zhang, Lei; Cui, Yuanchen; Li, Enzhong, Henan Daxue Xuebao, 2008, 38(5), 474-478

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tributylamine Catalysts: Iron oxide (Fe3O4) ,  Palladium ,  2-Propenoic acid, 2-methyl-, methyl ester, polymer with 2-oxiranylmethyl 2-methy… (triethylene tetramine-modified) Solvents: Dimethylformamide ;  3 h, 95 °C; 95 °C → rt
Riferimento
Supported nanosized palladium on superparamagnetic composite microspheres as an efficient catalyst for Heck reaction
Yuan, Dingzhong; Zhang, Qiuyu; Dou, Jinbo, Catalysis Communications, 2010, 11(7), 606-610

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Pyridine ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Riferimento
Design, synthesis, and insecticidal activity of 1,5-diphenyl-1-pentanone analogues
Yang, Shaoxiang; Kang, Tieniu; Rui, Changhui; Yang, Xinling; Sun, Yufeng; et al, Chinese Journal of Chemistry, 2011, 29(11), 2394-2400

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ;  3 h, reflux
Riferimento
Studies on the synthesis of ammonium salts of 2,4-dichlorophenoxyacetic acid (2,4-D) to enhance its bioregulating potential
Seth, Anubhuti; Garg, Anita; Sharma, M. L., Journal of the Indian Chemical Society, 2011, 88(3), 405-414

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Design, synthesis and antibacterial activity of cinnamaldehyde derivatives as inhibitors of the bacterial cell division protein FtsZ
Li, Xin; Sheng, Juzheng; Huang, Guihua; Ma, Ruixin; Yin, Fengxin; et al, European Journal of Medicinal Chemistry, 2015, 97, 32-41

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Dimethylformamide ;  3 - 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Phenylacrylamides as novel FtsZ-targeted potential antimicrobials
Li, Xin; Sheng, Juzheng; Song, Di; Guo, Liwei; Ma, Shutao, Letters in Drug Design & Discovery, 2015, 12(3), 234-240

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Pyridine ;  5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Expedient Iodocyclization Approach Toward Polysubstituted 3H-Benzo[e]indoles
Martins, Guilherme M.; Zeni, Gilson; Back, Davi F.; Kaufman, Teodoro S.; Silveira, Claudio C., Advanced Synthesis & Catalysis, 2015, 357(14-15), 3255-3261

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium alloy, base, Pd 89,Ni 8.2,P 3 Solvents: Dimethylacetamide ;  15 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Reusable and Sustainable Nanostructured Skeleton Catalyst: Heck Reaction with Nanoporous Metallic Glass Pd (PdNPore) as a Support, Stabilizer and Ligand-Free Catalyst
Kaneko, Tetsuro; Tanaka, Shinya; Asao, Naoki; Yamamoto, Yoshinori; Chen, Mingwei; et al, Advanced Synthesis & Catalysis, 2011, 353(16), 2927-2932

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Dabco Solvents: Dimethylformamide ;  80 min, 100 - 110 °C
Riferimento
A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalyst
Nagalakshmi, K.; Diwakar, B. S.; Govindh, B.; Reddy, P. Gopal; Venu, R.; et al, Asian Journal of Chemistry, 2017, 29(7), 1561-1564

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tributylamine ,  Oxygen Catalysts: Cellulose (reaction products with epichlorohydrin and thiosemicarbazide) Solvents: Water ;  5 h, 110 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Synthesis of thiosemicarbazide cellulose supported palladium complex and its catalytic behavior in Heck reaction
Xu, Ying; Cai, Yonghong; Cui, Yuanchen; Li, Jinjin, Shiyou Huagong, 2008, 37(4), 328-332

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Acetic acid ;  1 min, rt
Riferimento
Rapid debromination of vic-dibromoalkanes with zinc powder in acetic acid under microwave irradiation
Kuang, Chunxiang; Yang, Qing; Senboku, Hisanori; Tokuda, Masao, Journal of Chemical Research, 2005, (5), 282-284

Metodo di produzione 17

Condizioni di reazione
1.1 Catalysts: Lithium chloride ;  6 min
Riferimento
Microwave-assisted solvent-free synthesis of trans-cinnamic acids using lithium chloride as catalyst
Mogilaiah, K.; Reddy, G. Randheer, Synthetic Communications, 2004, 34(2), 205-210

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
Riferimento
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; Ru, Shi; Dai, Guoyong; Zhai, Yongyan; Lin, Hualin; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Piperidine Solvents: Pyridine ;  6 h, reflux
Riferimento
Synthesis and SAR study of diarylpentanoid analogues as new anti-inflammatory agents
Leong, Sze Wei; Faudzi, Siti Munirah Mohd; Abas, Faridah; Aluwi, Mohd Fadhlizil Fasihi Mohd; Rullah, Kamal; et al, Molecules, 2014, 19(10), 16058-16081

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Tributylamine ,  Oxygen Catalysts: Chitosan (crosslinked, hydroxybenzaldehyde-modified chitosan, palladium complexes) Solvents: Dimethylformamide ;  3 h, 80 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  10 min
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Synthesis of chitosan-based polymer supported-palladium catalysts and their catalytic performances for Heck reaction
Zhang, Lei; Zhao, Xiaowei; Liu, Xinming; Li, Ying; Cui, Yuanchen, Gaofenzi Xuebao, 2006, (9), 1033-1037

(2E)-3-(4-chlorophenyl)prop-2-enoic acid Raw materials

(2E)-3-(4-chlorophenyl)prop-2-enoic acid Preparation Products

(2E)-3-(4-chlorophenyl)prop-2-enoic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:940-62-5)(2E)-3-(4-chlorophenyl)prop-2-enoic acid
Numero d'ordine:A922539
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:33
Prezzo ($):166.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:940-62-5)4-CHLOROCINNAMIC ACID
Numero d'ordine:LE540
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:39
Prezzo ($):discuss personally
Email:18501500038@163.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:940-62-5)(2E)-3-(4-chlorophenyl)prop-2-enoic acid
A922539
Purezza:99%
Quantità:500g
Prezzo ($):166.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:940-62-5)4-CHLOROCINNAMIC ACID
LE540
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email